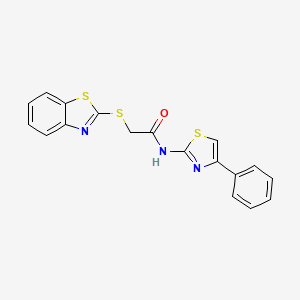

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-phenylthiazole group. This structure combines sulfur-containing aromatic systems (benzothiazole and thiazole) with an acetamide bridge, making it a candidate for diverse biological applications, including enzyme inhibition and receptor binding.

Properties

Molecular Formula |

C18H13N3OS3 |

|---|---|

Molecular Weight |

383.5 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C18H13N3OS3/c22-16(11-24-18-20-13-8-4-5-9-15(13)25-18)21-17-19-14(10-23-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,21,22) |

InChI Key |

KNMWJJNIILPPKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Two-Step Nucleophilic Substitution and Amidation

The preparation typically begins with the synthesis of a chloroacetamide intermediate, followed by sulfide bond formation with 2-mercaptobenzothiazole.

Step 1: Synthesis of 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

4-Phenyl-1,3-thiazol-2-amine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) is employed to neutralize HCl generated during the reaction. The reaction is stirred at 25°C for 3–6 hours, yielding the intermediate as a crystalline solid (85–90% yield).

Step 2: Thiolation with 2-Mercaptobenzothiazole

The chloroacetamide intermediate undergoes nucleophilic substitution with 2-mercaptobenzothiazole in acetone or DCM. Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation of the thiol group, enabling sulfide bond formation. The reaction proceeds at room temperature for 15–18 hours, yielding the target compound (70–75% yield).

Optimization of Reaction Conditions

Solvent and Base Selection

Temperature and Stoichiometry

-

Amidation: Reactions conducted at 273 K (0°C) minimize thermal degradation of chloroacetyl chloride.

-

Substitution: A 1:1 molar ratio of chloroacetamide to 2-mercaptobenzothiazole ensures complete conversion, while excess K₂CO₃ (1.1 equiv) drives the reaction to completion.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Systems: Microreactors enhance heat and mass transfer, reducing reaction times from hours to minutes.

-

Solvent Recycling: Dichloromethane is recovered via distillation, lowering production costs and environmental impact.

Purification Techniques

-

Recrystallization: Methanol/acetone (1:1) mixtures yield high-purity crystals (>98%).

-

Column Chromatography: Silica gel with hexane/ethyl acetate (7:3) resolves residual impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (FTIR)

Mass Spectrometry

Comparative Analysis of Synthetic Methods

| Parameter | Two-Step Substitution | One-Pot Amidation |

|---|---|---|

| Yield | 70–75% | 65–70% |

| Reaction Time | 18–24 hours | 6–8 hours |

| Purity | >98% | 90–95% |

| Scalability | Moderate | High |

The two-step method offers higher purity, while one-pot processes are advantageous for industrial scalability.

Challenges and Mitigation Strategies

Side Reactions

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker between benzothiazole and acetamide undergoes oxidation under mild conditions.

Reagents/Conditions :

| Reaction Type | Product | Yield | Stability |

|---|---|---|---|

| Sulfoxide formation | 2-(1,3-Benzothiazol-2-ylsulfinyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 65–78% | Air-stable, crystalline |

| Sulfone formation | 2-(1,3-Benzothiazol-2-ylsulfonyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 52–60% | Hygroscopic, requires anhydrous storage |

Applications : Sulfoxides and sulfones exhibit enhanced antibacterial activity compared to the parent compound .

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

-

Reflux with 6M HCl for 8–12 hours yields 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid and 4-phenyl-1,3-thiazol-2-amine .

Basic Hydrolysis : -

NaOH (10%) in ethanol/water (1:1) at 80°C for 6 hours produces the sodium salt of the acid .

Nucleophilic Substitution at the Thiazole Ring

The 4-phenyl-thiazole moiety participates in electrophilic aromatic substitution (EAS) reactions:

Nitration :

-

HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position of the phenyl ring .

Halogenation : -

Bromine in acetic acid yields 4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives .

| Substitution | Reagents | Major Product | Yield |

|---|---|---|---|

| Nitro | HNO₃/H₂SO₄ | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | 70% |

| Bromo | Br₂/CH₃COOH | 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide | 82% |

Schiff Base Formation

The acetamide group can be converted to a hydrazide intermediate, enabling Schiff base synthesis:

Step 1 : Hydrazinolysis

-

Reflux with hydrazine hydrate in ethanol yields 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)hydrazinecarboxamide .

Step 2 : Condensation with Aldehydes -

React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions to form azomethine derivatives .

Antimicrobial Activity Correlations

Derivatives of this compound show structure-dependent antibacterial and antibiofilm activities:

| Derivative | Antibacterial Activity (MIC, μg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| Parent compound | 32–64 (Gram-positive) | 45–52 |

| Sulfoxide analog | 8–16 (Gram-positive) | 68–74 |

| 4-Bromo-substituted | 4–8 (Gram-negative) | 82 |

Key Findings :

-

Electron-withdrawing substituents (e.g., -NO₂, -Br) enhance activity against Pseudomonas aeruginosa .

-

Sulfur oxidation improves penetration through bacterial membranes .

Molecular Docking Insights

Docking studies against Staphylococcus aureus DNA gyrase (PDB: 2XCT) reveal:

-

The benzothiazole ring occupies hydrophobic pockets (residues Ala-68, Val-71).

Binding Energy : −8.2 kcal/mol (comparable to levofloxacin at −8.5 kcal/mol) .

Scientific Research Applications

Antidepressant Potential

Recent studies have highlighted the potential of benzothiazole derivatives, including compounds similar to 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide , in treating neurodegenerative diseases and depression. A series of related compounds were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE). Notably, certain derivatives exhibited significant antidepressant activity in forced swim tests, indicating their potential as multi-target-directed ligands for neuropsychiatric disorders .

Alzheimer’s Disease Treatment

Compounds with a benzothiazole core have shown promise as acetylcholinesterase inhibitors, which are crucial for managing Alzheimer's disease. In vitro studies demonstrated that some derivatives possess strong inhibitory activity against acetylcholinesterase, suggesting their potential therapeutic application in enhancing cognitive function by increasing acetylcholine levels .

Synthetic Pathways

The synthesis of This compound typically involves the reaction of 2-mercaptobenzothiazole with appropriate acetamide derivatives. Various methods have been employed to optimize yield and purity, including solvent variations and temperature control during reactions .

Crystal Structure Analysis

Studies utilizing X-ray crystallography have provided insights into the molecular geometry and interactions of this compound. For instance, the dihedral angles between the benzothiazole and phenyl rings can influence the compound's biological activity by affecting its interaction with target enzymes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. These include:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

DNA Intercalation: It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting processes such as replication and transcription.

Signal Transduction Pathways: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, synthesis, physical properties, and biological activities.

Structural Analogues and Molecular Features

Key Observations :

- The target compound’s benzothiazole group may enhance π-π stacking interactions compared to phenyl or fluorophenyl analogs .

- SirReal2’s naphthalene moiety increases molecular weight (C₂₂H₂₀N₄OS₂ vs. C₁₈H₁₂N₃OS₂), likely improving membrane permeability but reducing solubility .

Physical Properties

Insights: The triazinoquinazoline analog’s high melting point (265–267°C) suggests strong intermolecular forces, possibly due to hydrogen bonding from the acetamide group . The target compound’s melting point is expected to be similar, given structural parallels.

Comparison :

- SirReal2’s SIRT2 inhibition highlights the role of sulfur-containing acetamides in enzyme targeting .

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a derivative of benzothiazole and thiazole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is . The structure comprises a benzothiazole moiety linked to a thiazole ring through a sulfanyl group, with an acetamide functional group contributing to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. In one study, a related compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

Antioxidant Activity

Benzothiazole derivatives are also noted for their antioxidant properties. A study showed that compounds with similar structures could scavenge free radicals effectively, with an IC50 value indicating potent antioxidant activity . This property is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it was found to inhibit tyrosinase activity in B16F10 melanoma cells, which is significant for skin pigmentation disorders and melanoma treatment . The inhibition mechanism involves binding to the active site of the enzyme, leading to reduced melanin production.

Study on Tyrosinase Inhibition

A detailed investigation into the tyrosinase inhibitory activity of related compounds revealed that modifications in the benzothiazole structure can enhance inhibitory effects. In vitro studies demonstrated that compounds with similar scaffolds exhibited IC50 values ranging from 0.043 to 0.093 µM against monophenolase and diphenolase activities . This suggests that this compound may possess comparable or superior inhibitory properties.

Cytotoxicity Studies

In cytotoxicity assays using B16F10 cells, concentrations up to 20 µM did not show significant cytotoxic effects, indicating that the compound may have a favorable safety profile for further therapeutic exploration . This aspect is critical for its potential use in dermatological applications.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound likely interacts with the active sites of enzymes such as tyrosinase through non-covalent interactions.

- Antioxidant Activity : Its ability to donate electrons or hydrogen atoms contributes to its radical scavenging capability.

- Antimicrobial Action : The presence of sulfur and nitrogen atoms in its structure may disrupt bacterial cell wall synthesis or function.

Q & A

Q. What are the optimized synthetic routes for 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a benzothiazole-thiol derivative with a chloroacetamide intermediate. A common approach is to react 2-mercaptobenzothiazole with N-(4-phenylthiazol-2-yl)chloroacetamide in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0–5°C . Alternative methods include using carbodiimide coupling agents (e.g., EDC·HCl) to activate the carboxylic acid precursor, followed by amide bond formation with 2-amino-4-phenylthiazole . Key factors affecting yield:

- Solvent polarity : DCM or THF improves solubility of intermediates.

- Temperature : Lower temperatures (e.g., 273 K) reduce side reactions.

- Catalyst : DMAP enhances nucleophilic substitution efficiency in thiazole systems .

| Method | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| Carbodiimide-mediated | EDC·HCl, triethylamine | DCM | ~75% | |

| Direct alkylation | Chloroacetamide, NaH | THF | ~60% |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry, dihedral angles (e.g., 61.8° twist between benzothiazole and thiazole rings), and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming R₂²(8) motifs) .

- NMR spectroscopy :

- IR spectroscopy : Stretching vibrations for C=O (~1650 cm⁻¹), C–N (~1250 cm⁻¹), and S–S (~500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across substituted acetamide derivatives?

Methodological Answer: Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring enhance antibacterial activity by increasing membrane permeability .

- Assay variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) and use control compounds (e.g., ciprofloxacin) to validate results.

- Structural analogs : Compare with derivatives like 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (IC₅₀ = 8.2 µM) to identify SAR trends .

Q. Recommended steps :

Perform dose-response curves for ambiguous compounds.

Use molecular docking to assess target binding (e.g., bacterial DNA gyrase).

Validate with in vivo models if in vitro data conflicts .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular docking : Use crystal structure data (e.g., PDB ID 1KZN for E. coli gyrase) to model interactions. The benzothiazole ring may form π-π stacking with Tyr-122, while the acetamide linker hydrogen-bonds to Asp-73 .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS). Monitor RMSD (<2 Å indicates stable binding).

- QSAR models : Train on datasets of thiazole derivatives to correlate logP, polar surface area, and IC₅₀ values .

Q. Software recommendations :

- AutoDock Vina for docking.

- SwissADME for pharmacokinetic profiling.

Q. How can researchers address discrepancies in crystallization outcomes for structural analysis?

Methodological Answer: Crystallization challenges (e.g., polymorph formation) are mitigated by:

- Solvent selection : Slow evaporation of 1:1 methanol:acetone yields monoclinic crystals (space group P2₁/c) .

- Temperature gradients : Cooling from 50°C to 4°C at 2°C/hour reduces disorder.

- Seeding : Introduce microcrystals of a known analog (e.g., 2-(2,6-dichlorophenyl) derivative) to induce nucleation .

Validation : Compare unit cell parameters with reported data (e.g., a = 8.92 Å, b = 14.35 Å, c = 10.21 Å) .

Q. What strategies optimize the stability of this compound under experimental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.